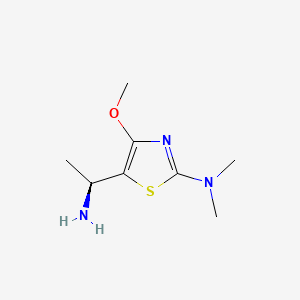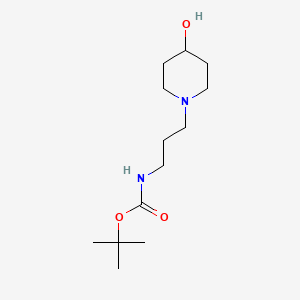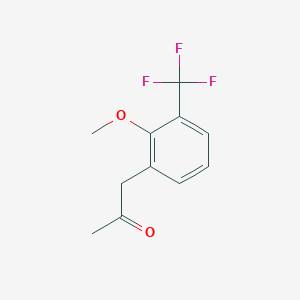
3-(2-Chlorothiazol-5-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorothiazol-5-yl)propanal is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a chlorothiazole ring attached to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiazol-5-yl)propanal typically involves the reaction of 2-chlorothiazole with propanal under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the propanal, followed by nucleophilic addition to the 2-chlorothiazole. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .
化学反応の分析
Types of Reactions
3-(2-Chlorothiazol-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: 3-(2-Chlorothiazol-5-yl)propanoic acid.
Reduction: 3-(2-Chlorothiazol-5-yl)propanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Chlorothiazol-5-yl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can disrupt biological pathways and lead to the observed biological effects .
類似化合物との比較
Similar Compounds
2-Amino-5-chlorothiazole: Another thiazole derivative with similar structural features but different functional groups.
2-Chloro-6-methylimidazo[2,1-b]thiazole: A compound with a similar thiazole ring but different substituents.
N-(1-((2-Chlorothiazol-5-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide: A related compound used as a pest control agent
Uniqueness
3-(2-Chlorothiazol-5-yl)propanal is unique due to its specific combination of a chlorothiazole ring and a propanal group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC名 |
3-(2-chloro-1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-5(10-6)2-1-3-9/h3-4H,1-2H2 |
InChIキー |
DCESGKOZYSVIIO-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)Cl)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)












